(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Catalog No.
S2999920
CAS No.
2034573-01-6
M.F
C20H19NOS2
M. Wt
353.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl...

CAS Number

2034573-01-6

Product Name

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

IUPAC Name

(4-thiophen-3-ylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone

Molecular Formula

C20H19NOS2

Molecular Weight

353.5

InChI

InChI=1S/C20H19NOS2/c22-20(17-5-3-15(4-6-17)18-9-13-23-14-18)21-10-7-16(8-11-21)19-2-1-12-24-19/h1-6,9,12-14,16H,7-8,10-11H2

InChI Key

LWXHLUSPQNDTBI-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4

solubility

not available
  • Thiophene

    This five-membered aromatic ring containing sulfur is present in many bioactive molecules. Researchers are interested in thiophenes due to their diverse biological activities, including potential applications in anti-cancer and anti-bacterial drugs [].

  • Piperidin-1-yl

    This six-membered ring with a nitrogen atom is a common scaffold found in numerous pharmaceuticals. Drugs containing piperidine moieties exhibit a wide range of biological effects, making them attractive targets for medicinal chemistry research [].

  • Ketone (methanone)

    This carbonyl functional group is known for its role in various biological processes. Ketones can participate in hydrogen bonding and interact with enzymes, making them potentially useful as building blocks for drug design [].

The compound (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic molecule characterized by its unique structural features, which include a piperidine ring, thiophene moieties, and a ketone functional group. Its molecular formula is C14H15NOS2C_{14}H_{15}NOS_2 with a molecular weight of approximately 277.40 g/mol. The compound's structure can be visualized as comprising a piperidine ring substituted at the fourth position with a thiophen-2-yl group, and attached to a phenyl ring that bears a thiophen-3-yl substituent at the para position relative to the ketone group.

There is no current information available regarding the biological activity or mechanism of action of this compound.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities, such as antimicrobial or anti-inflammatory properties, using relevant assays.
  • Computational modeling to explore potential binding interactions with other molecules of interest.

The chemical reactivity of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the electron-rich thiophene rings and the electrophilic carbonyl group in the ketone. Potential reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Aromatic Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Compounds similar to (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone have been studied for their potential biological activities, particularly in pharmacology. Thiophene-containing compounds often exhibit:

  • Antidepressant Activity: Some derivatives have shown promise as antidepressants by interacting with neurotransmitter systems.
  • Anticancer Properties: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Effects: Research indicates that thiophene derivatives can possess antimicrobial properties against various pathogens.

The synthesis of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
  • Substitution Reactions: Introducing thiophenes at specific positions on the piperidine and phenyl rings can be achieved via electrophilic substitution or coupling reactions.
  • Final Ketone Formation: The final step usually involves forming the ketone through oxidation of an alcohol or direct acylation.

For example, one reported method involves reacting appropriate thiophenes with piperidine derivatives in the presence of coupling agents under controlled conditions .

The applications of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead compound in drug discovery.
  • Material Science: Thiophene-based compounds are often used in organic electronics and materials due to their conductive properties.
  • Research Tool: It can be utilized in biochemical assays to study interactions with biological targets.

Interaction studies involving (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone focus on its binding affinity towards various receptors or enzymes. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific biological targets.
  • In Vitro Assays: To evaluate its efficacy against cell lines or isolated proteins.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, including:

Compound NameMolecular FormulaKey Features
1-[2-(Thiophen-2-yl)ethyl]piperidin-4-yl benzoateC19H23NO2SC_{19}H_{23}NO_2SContains ethylene linker and benzoate group
4-(Phenylamino)-1-(2-(thiophen-2-yl)ethyl)piperidinC17H22N2OSC_{17}H_{22}N_2OSAmino substitution on phenol
4-(Thiophen-3-yloxy)-piperidineC11H13NOSC_{11}H_{13}NOSSimple ether linkage instead of ketone

Uniqueness

The uniqueness of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yil)phenyl)methanone lies in its specific arrangement of thiophene groups and the presence of a ketone functional group, which may enhance its biological activity compared to other similar compounds that lack these features.

XLogP3

4.6

Dates

Last modified: 08-17-2023

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